(S)-3-hydroxyisobutyric acid

Vue d'ensemble

Description

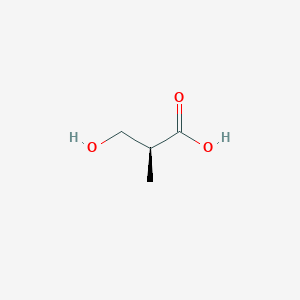

(S)-3-hydroxyisobutyric acid is a 3-hydroxyisobutyric acid. It is a conjugate acid of a (S)-3-hydroxyisobutyrate.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Caenorhabditis elegans with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Mécanisme D'action

Mode of Action

It is likely that this compound interacts with its targets to induce changes in cellular processes .

Biochemical Pathways

It is possible that this compound influences multiple pathways, leading to downstream effects on cellular functions .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of (S)-3-hydroxyisobutyric acid is currently unknown .

Result of Action

Given the lack of identified targets and pathways, it is challenging to predict the specific effects of this compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets and how it is metabolized in the body .

Activité Biologique

(S)-3-hydroxyisobutyric acid (3-HIBA) is a significant organic acid involved in various biological processes, particularly in metabolism. This article explores its biological activity, focusing on its role in metabolic diseases, enzyme inhibition, and potential therapeutic applications.

Overview of this compound

This compound is primarily recognized as an intermediate in the metabolism of branched-chain amino acids, especially L-valine. It is associated with several metabolic disorders, including 3-hydroxyisobutyric aciduria, which results from a deficiency in the enzyme 3-hydroxyisobutyryl-CoA dehydrogenase. This condition leads to elevated levels of 3-HIBA in urine and is characterized by symptoms such as dysmorphic features and lactic acidemia due to mitochondrial dysfunction .

Biological Functions and Mechanisms

1. Role in Metabolism:

3-HIBA plays a crucial role in L-valine metabolism and has been implicated in the regulation of fatty acid transport and insulin sensitivity. Elevated plasma levels of 3-HIBA have been linked to an increased risk of developing Type 2 diabetes (T2D), suggesting its involvement in metabolic flexibility .

2. Enzyme Inhibition:

Research indicates that 3-HIBA inhibits key enzymes involved in energy metabolism:

- Mitochondrial Creatine Kinase: Inhibition of this enzyme by 30% was observed, which is critical for cellular energy homeostasis .

- Na, K-ATPase: Activity was suppressed by 37%, indicating potential effects on neurotransmission and ionic balance within cells .

3. Oxidative Stress and Cellular Impact:

The inhibition of mitochondrial creatine kinase by 3-HIBA appears to be mediated by oxidative stress, as pre-incubation with antioxidants like reduced glutathione or α-tocopherol prevented this inhibition. This suggests that reactive oxygen species may play a role in the biochemical pathways affected by 3-HIBA .

Case Studies and Clinical Implications

Several studies have highlighted the clinical significance of 3-HIBA:

- Case Study on 3-Hydroxyisobutyric Aciduria: A study documented a case where a child exhibited severe metabolic disturbances linked to high urinary excretion of 3-HIBA after valine administration. The clinical picture included ketoacidosis and failure to thrive, underscoring the importance of monitoring this metabolite in patients with suspected metabolic disorders .

- Metabolic Flexibility: In a cohort study involving over 10,000 individuals, elevated levels of 3-HIBA were associated with obesity and future risks of T2D. This suggests that monitoring plasma levels of 3-HIBA could be beneficial for assessing metabolic health .

Research Findings

Analyse Des Réactions Chimiques

Oxidation Reactions

(S)-3-Hydroxyisobutyric acid participates in reversible oxidation reactions catalyzed by 3-hydroxyisobutyrate dehydrogenase (3HIBDH). This enzyme catalyzes the oxidation of (S)-3-hydroxyisobutyrate to methylmalonate semialdehyde .

This compound + NAD+ → Methylmalonate semialdehyde + NADH + H+

Pseudomonas denitrificans has multiple isozymes of 3HIBDH that catalyze this reaction. Studies indicate that Lys171, Asn175, and Gly123 are important for the catalytic function of 3HIBDH on 3-hydroxyacids .

Hydrolysis Reactions

3-Hydroxyisobutyryl-CoA hydrolase, a mitochondrial enzyme, hydrolyzes 3-hydroxyisobutyryl-CoA (HIBYL-CoA) to Coenzyme A and this compound . This enzyme also exhibits activity toward isobutyryl-CoA and 3-hydroxypropanoyl-CoA .

3-Hydroxyisobutyryl-CoA + H2O → Coenzyme A + this compound

Glucuronidation

UDP-glucuronosyltransferase 1-1 (UDPGT) catalyzes the glucuronidation of this compound, forming glucuronide conjugates .

This compound → 6-(2-carboxy-2-methylethoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid

This compound → 3,4,5-trihydroxy-6-[(3-hydroxy-2-methylpropanoyl)oxy]oxane-2-carboxylic acid

UDPGT is important in eliminating potentially toxic xenobiotics and endogenous compounds .

Depolymerization

Poly-(3-hydroxybutyrate) (PHB) can be depolymerized into 3-hydroxybutyric acid using Brønsted acid ionic liquids as catalysts . During this process, 3-hydroxybutyric acid can undergo dehydration to form crotonic acid .

NADP-Dependent Oxidation

NADP-dependent L-serine/L-allo-threonine dehydrogenase ydfG can catalyze the NADP-dependent oxidation of L-3-hydroxyisobutyrate to 3-oxopropanoate .

3-hydroxypropanoate + NADP(+) = 3-oxopropanoate + NADPH

Enzymes Involved in this compound Reactions

Propriétés

IUPAC Name |

(2S)-3-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXBTMSZEOQQDU-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331534 | |

| Record name | (2S)-3-Hydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-3-Hydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26543-05-5 | |

| Record name | 3-Hydroxyisobutyric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026543055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-3-Hydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYISOBUTYRIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C28QK3H63P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-3-Hydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is (S)-3-hydroxyisobutyric acid produced in the body?

A1: this compound is a product of isobutyric acid metabolism. Research using deuterium-labeled isobutyric acid in rats revealed that the (2-pro-S)methyl group of isobutyric acid is stereospecifically dehydrogenated, followed by hydration to yield (S)-(+)-3-hydroxyisobutyric acid. [, ] This pathway highlights the stereospecific nature of the enzymatic reactions involved.

Q2: Can this compound be produced from other metabolic sources?

A2: Yes, studies have shown that this compound can also be formed from the breakdown of thymine. [] Interestingly, this pathway leads to the formation of the R-enantiomer of 3-hydroxyisobutyric acid, which then undergoes conversion to the S-enantiomer through the interconversion of methylmalonic semialdehydes. This demonstrates the interconnectedness of metabolic pathways and the existence of enantiomeric interconversion mechanisms in vivo.

Q3: How can the different stereoisomers of 3-hydroxyisobutyric acid be distinguished?

A3: Gas chromatography coupled with mass spectrometry (GC-MS) has proven to be a valuable tool for analyzing the stereoisomers of 3-hydroxyisobutyric acid. [] This technique allows for the separation and identification of different isomers based on their mass-to-charge ratios and retention times, enabling researchers to study the specific metabolic fate of each isomer.

Q4: Has this compound been investigated as a potential biomarker for any diseases?

A4: Yes, recent research has explored the potential of this compound as a biomarker for Henoch-Schonlein purpura nephritis (HSPN) in children. [] This study identified this compound, along with p-Cresol sulfate and 3-carboxy-4-methyl-5-pentyl-2-furanpropanoic acid, as potential metabolic markers associated with the progression of Henoch-Schonlein purpura (HSP) to HSPN. This finding suggests that altered metabolism of isobutyric acid may be involved in the pathogenesis of HSPN, warranting further investigation.

Q5: What are the future directions for research on this compound?

A5: Future research could focus on elucidating the specific enzymes involved in the stereospecific metabolism of isobutyric acid to this compound. Furthermore, investigating the role of this compound and related metabolites in the development and progression of HSPN could lead to new diagnostic and therapeutic strategies for this disease. Additionally, exploring alternative sustainable production methods for this compound, such as using engineered microorganisms [], could pave the way for its broader application in various fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.